molecular formula C10H12FNO3S B2415251 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-89-9

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2415251
CAS RN: 2034419-89-9
M. Wt: 245.27
InChI Key: HPPDLHVRYKYVER-UHFFFAOYSA-N
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Description

“7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a chemical compound. It belongs to the class of benzoxazepine derivatives .


Synthesis Analysis

The synthesis of benzoxazepine derivatives, including “7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine”, can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic protocol involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazepine derivatives include the reaction of 2-aminophenols with alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Scientific Research Applications

These diverse applications highlight the versatility of 7-fluoro-DBO and its potential impact across various fields of research. Further studies will deepen our understanding and guide its practical utilization . If you need more information or have additional questions, feel free to ask! 😊

Future Directions

Benzoxazepine derivatives, including “7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine”, are of growing pharmaceutical interest . Therefore, future research may focus on developing new synthetic protocols and exploring their pharmacological properties .

properties

IUPAC Name

7-fluoro-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-16(13,14)12-4-5-15-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDLHVRYKYVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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